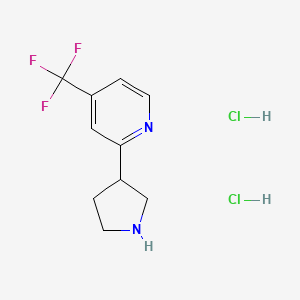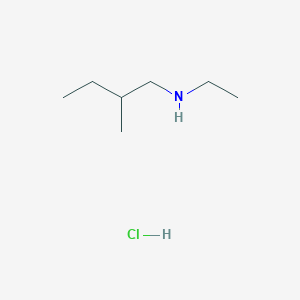
5-Methyl-2-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-nitrobenzenecarboximidamide is an organic compound with the molecular formula C8H9N3O2. It is characterized by a nitro group (-NO2) and a carboximidamide group (-C(=NH)NH2) attached to a benzene ring, which also bears a methyl group (-CH3). This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitrobenzenecarboximidamide typically involves the nitration of 5-methylbenzenecarboximidamide. The process can be summarized as follows:
-
Nitration Reaction: : 5-Methylbenzenecarboximidamide is treated with a nitrating agent such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures (0-5°C). This introduces the nitro group at the ortho or para position relative to the methyl group, depending on the reaction conditions and the directing effects of the substituents.
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, concentration, and flow rates) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
5-Methyl-2-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Nucleophiles (e.g., NH3, RSH), elevated temperatures
Oxidation: KMnO4, CrO3, acidic or basic conditions
Major Products
Reduction: 5-Methyl-2-aminobenzenecarboximidamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 5-Methyl-2-nitrobenzoic acid
科学的研究の応用
5-Methyl-2-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds and their reduction mechanisms.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Methyl-2-nitrobenzenecarboximidamide depends on its chemical reactivity and the biological context in which it is used. For instance, in biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes such as nitroreductases and pathways related to oxidative stress and DNA damage.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-nitrobenzenecarboximidamide
- 4-Methyl-2-nitrobenzenecarboximidamide
- 5-Methyl-3-nitrobenzenecarboximidamide
Comparison
Compared to its analogs, 5-Methyl-2-nitrobenzenecarboximidamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can result in different physical properties, reactivity patterns, and biological activities, making each compound distinct in its applications and effects.
特性
IUPAC Name |
5-methyl-2-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-2-3-7(11(12)13)6(4-5)8(9)10/h2-4H,1H3,(H3,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWSLGUNWQVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL](/img/structure/B2500929.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N'-(3-fluoro-4-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2500934.png)

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2500943.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)

